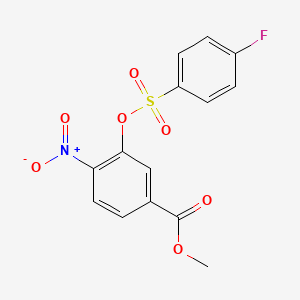

Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate

Description

Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate is a nitroaromatic ester featuring a sulfonate ester linkage and a para-fluorophenyl substituent. Its molecular structure combines electron-withdrawing groups (nitro and sulfonyloxy) with a fluorinated aromatic moiety, which collectively influence its physicochemical properties and reactivity.

Key structural attributes:

- Sulfonyloxy group at position 3: Introduces polarity and stability via resonance.

- 4-Fluorophenyl substituent: Modulates lipophilicity and electronic effects.

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)sulfonyloxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO7S/c1-22-14(17)9-2-7-12(16(18)19)13(8-9)23-24(20,21)11-5-3-10(15)4-6-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLTFVCNSMDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can influence the binding affinity and selectivity of the compound towards biological targets. The exact mechanism of action depends on the specific application and the molecular environment.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Comparisons

Methyl 3-(Benzyloxy)-4-nitrobenzenecarboxylate (CAS 209528-69-8)

This analog replaces the sulfonyloxy group with a benzyloxy moiety. Key differences include:

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Sulfonylurea herbicides like metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a sulfonylcarbamide bridge but differ in core structure and bioactivity:

The target compound lacks the triazine ring and carbamide linkage critical for herbicidal activity, highlighting its distinct applications .

Fluorinated Analogs

Compounds with fluorophenyl groups, such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i), demonstrate the role of fluorine in enhancing metabolic stability and binding affinity. However, the target compound’s fluorophenyl group is directly conjugated to the sulfonyloxy moiety, which may alter electronic effects compared to piperazine-based fluorinated analogs .

Research Implications and Challenges

- Reactivity : The nitro group may facilitate reduction reactions, while the sulfonyloxy group could undergo hydrolysis under acidic/basic conditions.

- Toxicity : Fluorinated aromatic compounds often exhibit enhanced persistence in the environment, necessitating careful disposal .

- Characterization Gaps: Limited data on the target compound’s spectroscopic properties (e.g., NMR, MS) require further experimental validation.

Biological Activity

Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a nitro group, a sulfonate moiety, and a carboxylate ester. Its molecular formula is , and it has a molecular weight of approximately 305.27 g/mol. The presence of the fluorine atom and the sulfonyl group is believed to enhance its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For example, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis. Given that this compound contains a sulfonyl group, it may exhibit similar antimicrobial effects.

2. Anticancer Potential

Several studies have explored the anticancer properties of nitroaromatic compounds. The nitro group in this compound may undergo reduction in hypoxic tumor environments, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory cytokines |

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting potent antimicrobial activity.

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM after 48 hours of exposure.

Toxicity and Safety Profile

While the compound shows promising biological activities, its safety profile must be considered. Preliminary toxicity assessments indicate that it may cause skin irritation and has harmful effects if ingested. Further studies are necessary to establish comprehensive safety data.

Table 2: Toxicity Profile

Q & A

Q. What are the standard synthetic routes for Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting methyl 3-hydroxy-4-nitrobenzenecarboxylate with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds under nitrogen at 60–80°C for 12–24 hours. Post-reaction, the product is purified using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is the purity of this compound validated in research settings?

Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Impurity profiling may include comparison with reference standards (e.g., EP guidelines) to identify byproducts like unreacted precursors or sulfonate derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and sulfonate/carboxylate carbons (δ 165–175 ppm).

- ¹⁹F NMR : Detects the fluorophenyl group (δ -110 to -115 ppm).

- FT-IR : Confirms sulfonate (S=O, ~1350 cm⁻¹) and nitro (N=O, ~1520 cm⁻¹) groups.

- High-resolution MS : Validates molecular formula (e.g., [M+H]⁺ at m/z 414.0452) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Optimization variables include:

- Base selection : Stronger bases (e.g., NaH) may enhance sulfonate formation but risk side reactions.

- Solvent polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms.

- Temperature control : Lower temps (40–50°C) reduce nitro group degradation.

Design of Experiments (DoE) models can systematically evaluate interactions between variables. For example, a 3² factorial design testing base concentration (1–3 eq) and temperature (60–80°C) can identify optimal conditions .

Q. What are the degradation pathways under oxidative or hydrolytic conditions?

Methodological Answer:

- Oxidative degradation : The nitro group may undergo reduction to an amine under H₂/Pd-C, while the sulfonate ester can hydrolyze to a sulfonic acid in acidic/alkaline media.

- Photodegradation : UV exposure may cleave the sulfonate ester bond, forming 4-fluorobenzenesulfonic acid and methyl 3-hydroxy-4-nitrobenzoate. Stability studies (ICH Q1A guidelines) under forced conditions (40°C/75% RH) track degradation kinetics .

Q. How do structural modifications influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies compare analogs:

- Fluorophenyl substitution : 2- or 3-fluoro isomers may alter enzyme binding (e.g., kinase inhibition).

- Nitro group replacement : Substituting nitro with cyano or trifluoromethyl affects electron-withdrawing properties and bioactivity.

Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) reveal critical interactions .

Q. What advanced analytical methods resolve co-eluting impurities in HPLC?

Methodological Answer:

- Tandem LC-MS/MS : Differentiates impurities via fragmentation patterns.

- Chiral columns : Resolve enantiomeric byproducts (e.g., from sulfonate formation).

- Ion-pair chromatography : Using tetrabutylammonium phosphate improves separation of polar degradation products .

Q. How is X-ray crystallography used to confirm molecular structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing. Crystals are grown via slow evaporation (acetonitrile/water). The structure is solved using SHELX and refined to R-factor <0.05. Key features include the dihedral angle between the fluorophenyl and benzene rings (~85°) and hydrogen-bonding networks involving the nitro group .

Q. What computational models predict the compound’s toxicity or environmental impact?

Methodological Answer:

- QSAR models : Predict acute toxicity (e.g., LC50) using descriptors like logP and topological surface area.

- EPA EPI Suite : Estimates biodegradation and bioaccumulation potential.

- Molecular docking : Screens for off-target binding (e.g., hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.